epalrestat
Overview
Description
Epalrestat is a carboxylic acid derivative and a noncompetitive and reversible aldose reductase inhibitor. It is primarily used for the treatment of diabetic neuropathy, which is one of the most common long-term complications in patients with diabetes mellitus . This compound reduces the accumulation of intracellular sorbitol, which is believed to be the cause of diabetic neuropathy, retinopathy, and nephropathy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of epalrestat involves a condensation reaction between 3-carboxymethyl rhodanine and other reagents . The reaction conditions typically include specific temperatures and solvents to facilitate the formation of the desired product. The synthesis and crystal structures of homologues of this compound have been characterized by various methods, including infrared spectroscopy, mass spectrometry, elemental analysis, and nuclear magnetic resonance spectroscopy .
Industrial Production Methods: Industrial production methods for this compound focus on optimizing the yield and purity of the compound. The preparation of this compound crystal forms involves specific reaction conditions to achieve excellent dissolution performance and water solubility, thereby improving bioavailability . The crystal form of this compound is suitable for use as a raw material for producing prodrugs or pharmaceutical preparations .
Chemical Reactions Analysis
Types of Reactions: Epalrestat undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s carboxyl groups are involved in strong hydrogen bonds, and its crystal structures are stabilized by weak contacts such as C–H···O and C–H···S interactions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include dimethylformamide and other solvents that facilitate hydrogen bonding and intermolecular interactions . The reaction conditions often involve specific temperatures and pressures to achieve the desired chemical transformations.
Major Products Formed: The major products formed from the reactions involving this compound include various homologues and derivatives that possess a broad spectrum of biological activity . These products are characterized by their unique crystal structures and intermolecular interactions.
Scientific Research Applications
Epalrestat has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In medicine, this compound is used to treat diabetic neuropathy by inhibiting aldose reductase, the key enzyme in the polyol pathway . It has also been repurposed to overcome chemoresistance in non-small cell lung cancer by targeting the aldo-keto reductase 1B10 enzyme . Additionally, this compound has been shown to inhibit the NLRP3 inflammasome activation, making it a potential therapeutic approach for nonalcoholic steatohepatitis .
Mechanism of Action
Epalrestat exerts its effects by inhibiting aldose reductase, the key enzyme in the polyol pathway . This inhibition reduces the accumulation of intracellular sorbitol, which is believed to be the cause of diabetic neuropathy, retinopathy, and nephropathy . The compound’s mechanism of action involves binding to the enzyme and preventing its activity, thereby reducing the harmful effects of sorbitol accumulation .
Comparison with Similar Compounds
Epalrestat is unique among aldose reductase inhibitors due to its noncompetitive and reversible inhibition of the enzyme . Similar compounds include ranirestat and fidarestat, which are still in the trial stage . Other aldose reductase inhibitors have been discarded due to unacceptable adverse effects or weak efficacy . This compound is the only aldose reductase inhibitor that is commercially available and has been shown to be well-tolerated with minimal side effects .
Properties
IUPAC Name |
2-[(5E)-5-[(Z)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S2/c1-10(7-11-5-3-2-4-6-11)8-12-14(19)16(9-13(17)18)15(20)21-12/h2-8H,9H2,1H3,(H,17,18)/b10-7-,12-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNUOJQWGUIOLD-MITUOZDPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=CC=CC=C1)/C=C/2\C(=O)N(C(=S)S2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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